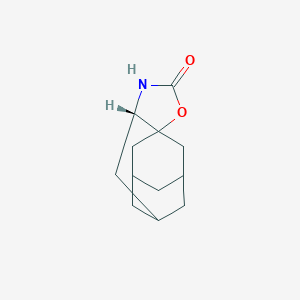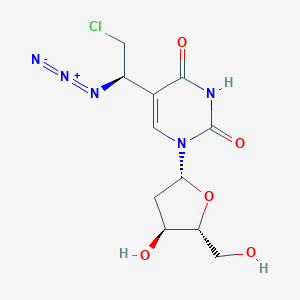
Azcedu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azcedu is a novel molecule that has recently gained attention in the scientific community due to its potential therapeutic properties. This molecule has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has been elucidated through rigorous scientific research.
Wirkmechanismus
The mechanism of action of Azcedu involves the inhibition of various enzymes and signaling pathways. Azcedu has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Azcedu has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
Azcedu has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Azcedu has also been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential anticancer agent. Additionally, Azcedu has been shown to improve glucose tolerance and insulin sensitivity, which makes it a potential antidiabetic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Azcedu in lab experiments is that it is a synthetic molecule, which means that it can be easily synthesized in large quantities. Additionally, Azcedu has been extensively studied for its various properties, which makes it a well-characterized molecule. However, one of the limitations of using Azcedu in lab experiments is that its potential therapeutic properties have not been extensively studied in vivo.
Zukünftige Richtungen
There are several future directions for further research on Azcedu. One potential direction is to study its potential therapeutic properties in vivo. Another potential direction is to study its potential use as a neuroprotective agent. Additionally, further research is needed to elucidate the precise mechanism of action of Azcedu and to identify potential targets for its therapeutic applications.
Conclusion:
Azcedu is a novel molecule that has potential therapeutic properties. It has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has been elucidated through rigorous scientific research. Further research is needed to fully understand the potential therapeutic applications of Azcedu and to identify potential targets for its use.
Synthesemethoden
Azcedu is a synthetic molecule that is synthesized through a multistep process. The synthesis starts with the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form 2,4-dichlorobenzohydrazide. The resulting product is then reacted with 4-methylbenzaldehyde in the presence of a catalyst to form Azcedu.
Wissenschaftliche Forschungsanwendungen
Azcedu has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anticancer, and antidiabetic properties. Azcedu has also been studied for its potential use as a neuroprotective agent.
Eigenschaften
CAS-Nummer |
150021-19-5 |
|---|---|
Produktname |
Azcedu |
Molekularformel |
C11H14ClN5O5 |
Molekulargewicht |
331.71 g/mol |
IUPAC-Name |
5-[(1R)-1-azido-2-chloroethyl]-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14ClN5O5/c12-2-6(15-16-13)5-3-17(11(21)14-10(5)20)9-1-7(19)8(4-18)22-9/h3,6-9,18-19H,1-2,4H2,(H,14,20,21)/t6-,7-,8+,9+/m0/s1 |
InChI-Schlüssel |
UCPSBDUPEGUDEU-RBXMUDONSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[C@H](CCl)N=[N+]=[N-])CO)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(CCl)N=[N+]=[N-])CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C(CCl)N=[N+]=[N-])CO)O |
Synonyme |
5-(1-azido-2-chloroethyl)-2'-deoxyuridine 5-(1-azido-2-chloroethyl)-2'-deoxyuridine, (S)-isomer AzCEDU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



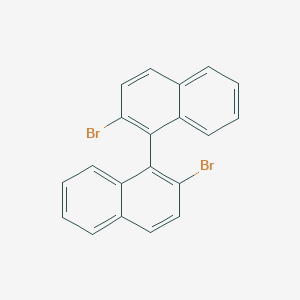
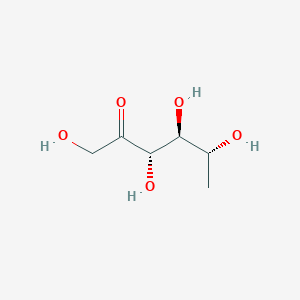
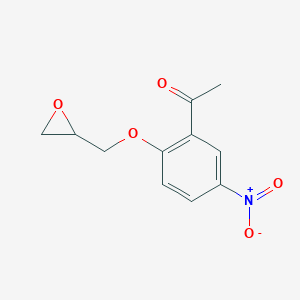
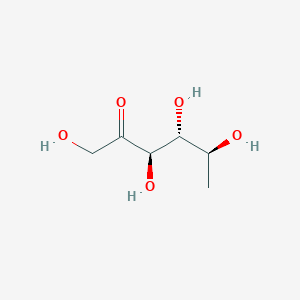
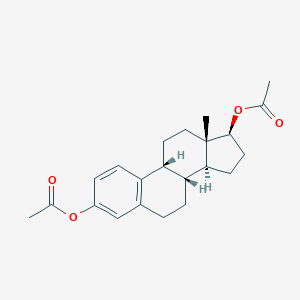
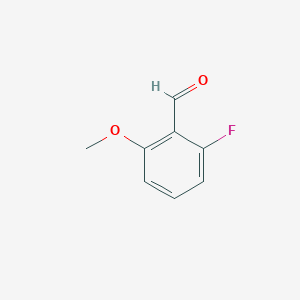
![4-Propan-2-yl-3,5-dioxa-8-azabicyclo[5.1.0]octane](/img/structure/B118478.png)
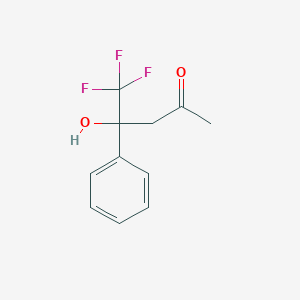
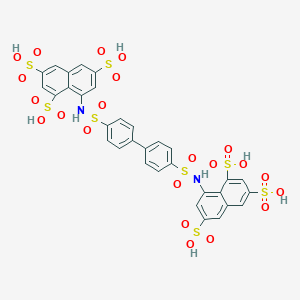
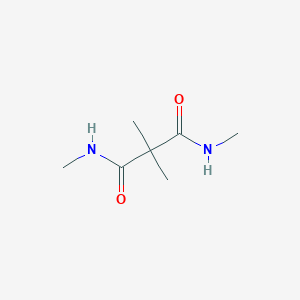
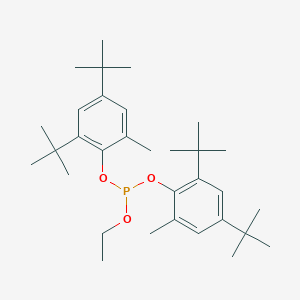
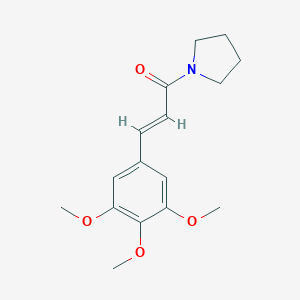
![2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile](/img/structure/B118495.png)
